4-[3-(Trifluoromethyl)phenoxy]benzoic acid
Description
Rationale for Trifluoromethyl Substitution in Benzoic Acid Derivatives for Enhanced Properties
The trifluoromethyl (-CF3) group is a powerful tool in molecular design, often referred to as a "super halogen" due to its unique electronic properties. innospk.commdpi.com When appended to a benzoic acid framework, the -CF3 group exerts a strong electron-withdrawing effect, which significantly increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. innospk.com This modification can be crucial in reactions requiring a more acidic proton or in tuning the binding affinity of the molecule.
Furthermore, the trifluoromethyl group is highly lipophilic, a property that can enhance the solubility of a compound in nonpolar environments and its ability to permeate biological membranes. mdpi.comontosight.ai Its steric bulk and metabolic stability, owing to the strength of the C-F bonds, make it a favored substituent in the development of pharmaceuticals and advanced organic materials. mdpi.comorganic-chemistry.org The incorporation of the -CF3 group into benzoic acid derivatives is a strategic approach to modulate their electronic, physical, and bioactive properties. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)10-2-1-3-12(8-10)20-11-6-4-9(5-7-11)13(18)19/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRTURDHKVELCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 4 3 Trifluoromethyl Phenoxy Benzoic Acid Derivatives
Photochemical Transformations of Benzoic Acid Esters with Arylcarbonylmethyl Groups
The photochemistry of benzoic acid esters, particularly those with photosensitive groups like arylcarbonylmethyl, often involves complex intramolecular processes upon irradiation. While direct studies on arylcarbonylmethyl esters of 4-[3-(Trifluoromethyl)phenoxy]benzoic acid are not extensively detailed in the provided literature, the photochemical behavior can be inferred from related systems, such as 4-cyanobenzoic acid esters.
The proposed mechanism for the photolysis of certain aromatic esters, like trans-2-phenylcyclohexyl 4-cyanobenzoate, involves a Norrish Type II-like reaction pathway that is typically inefficient for the π,π* excited state of esters. researchgate.netresearchgate.net This process is theorized to initiate with an intramolecular electron transfer from the alcohol moiety to the excited singlet state of the benzoate ring. researchgate.net This is followed by an intramolecular proton transfer, a step that is highly exergonic due to the increased acidity of the benzylic hydrogen on the resulting radical cation and the enhanced basicity of the carbonyl oxygen on the radical anion. researchgate.netresearchgate.net The final step is the cleavage of the generated 1,4-biradical, leading to fragmentation products. researchgate.net For a hypothetical arylcarbonylmethyl 4-[3-(trifluoromethyl)phenoxy]benzoate, a similar mechanism could be postulated, where the arylcarbonylmethyl group's benzylic protons could participate in the intramolecular proton transfer step following the initial photoinduced electron transfer.
Electrophilic Aromatic Substitution Reaction Mechanisms
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comleah4sci.comlibretexts.orglibretexts.org The mechanism proceeds in two main steps: the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of the sigma complex, as it temporarily disrupts the aromatic system. masterorganicchemistry.commasterorganicchemistry.com
In the case of this compound, the regioselectivity of the substitution is dictated by the directing effects of the three substituents on the two aromatic rings.
Ring A (substituted with -COOH and -OAr):
The carboxylic acid group (-COOH) is a deactivating, meta-directing group due to its electron-withdrawing nature. aiinmr.com
The phenoxy group (-OAr) is an activating, ortho, para-directing group due to the electron-donating resonance effect of the ether oxygen.
Ring B (substituted with -CF₃ and -OAr):
The trifluoromethyl group (-CF₃) is a powerful deactivating, meta-directing group because of its strong electron-withdrawing inductive effect. youtube.com
The ether linkage (-OAr) is an activating, ortho, para-director for this ring as well.
The interplay of these effects determines the position of electrophilic attack. For instance, in nitration reactions, which typically use a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile, substitution will be directed to the most activated, least hindered positions. leah4sci.commasterorganicchemistry.comaiinmr.comgoogle.com
A study on the continuous flow nitration of a structurally similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, provides insight into the reaction kinetics and conditions. researchgate.netsoton.ac.uk In this related system, the nitration occurs on the benzoic acid ring. The reaction was found to follow second-order kinetics, and the use of sulfuric acid acts as a catalyst to generate the NO₂⁺ ion and as a water absorbent to drive the reaction forward. soton.ac.uk The addition of acetic anhydride was shown to increase conversion by improving solubility and absorbing water, although it also led to more by-products. researchgate.netsoton.ac.uk
| Parameter | Effect on Nitration of a Phenoxybenzoic Acid Derivative soton.ac.uk |
| ↑ Sulfuric Acid Concentration | Increases apparent reaction rate by enhancing NO₂⁺ generation and absorbing water. |
| ↑ Temperature | Increases reaction rate and conversion. |
| ↑ Molar Ratio (HNO₃ to Substrate) | Increases conversion, particularly at ratios greater than 1. |
| Acetic Anhydride Addition | Improves solubility and increases conversion but can reduce selectivity. |
This interactive table summarizes the effects of various parameters on the nitration of a phenoxybenzoic acid derivative, based on findings from a continuous flow process study.
Nucleophilic Substitution Reaction Mechanisms
Nucleophilic aromatic substitution (SₙAr) typically occurs on aromatic rings that are substituted with strong electron-withdrawing groups, which stabilize the negative charge in the intermediate Meisenheimer complex. nih.govsemanticscholar.org The presence of the trifluoromethyl (-CF₃) group makes the aromatic ring it is attached to electron-deficient and thus susceptible to nucleophilic attack.
In derivatives of this compound, the ring bearing the -CF₃ group is activated towards SₙAr. The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group (like a halide) to form a resonance-stabilized anionic intermediate (Meisenheimer complex). nih.gov The negative charge is delocalized onto the electron-withdrawing groups, particularly at the ortho and para positions. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.
Studies on the reactivity of nitrophenyl ethers containing a trifluoromethyl group demonstrate the activating effect of -CF₃ on SₙAr reactions with amine nucleophiles. chemsociety.org.ng The reactivity is influenced by steric effects and the position of the activating group. A -CF₃ group para to the reaction site provides more effective activation than one at the ortho position, partly due to less steric hindrance and potentially unfavorable electrostatic repulsion between the fluorine atoms and the incoming nucleophile in the ortho case. chemsociety.org.ng For this compound derivatives, a nucleophilic substitution reaction would likely proceed on the trifluoromethyl-substituted ring if a suitable leaving group were present.
Another potential site for nucleophilic substitution is the ether linkage itself. Cleavage of the diaryl ether bond can occur under harsh conditions with strong nucleophiles or via specific catalytic methods.
Redox Reactions in Phenoxybenzoic Acid Systems
Redox reactions in phenoxybenzoic acid systems can involve either the oxidation of the molecule or the reduction of its functional groups.
Oxidation: Phenoxybenzoic acids are generally stable to oxidation. However, the constituent aromatic rings can be oxidized under strong conditions, often leading to ring-opening and degradation. The oxidation of related phenolic compounds has been studied, for example, using Fenton's reagent (a mixture of ferrous iron and hydrogen peroxide), which generates highly reactive hydroxyl radicals. nih.gov Such powerful oxidizing agents can lead to the hydroxylation and eventual degradation of the aromatic rings. nih.gov The oxidation of a phenoxytoluene precursor is a common synthetic route to phenoxybenzoic acids, often utilizing catalysts like cobalt acetate with molecular oxygen. google.comgoogle.com This suggests the benzylic methyl group is the primary site of oxidation in the precursor, while the resulting phenoxybenzoic acid core is relatively robust under these conditions.
Reduction: The functional groups on this compound offer potential sites for reduction.
Carboxylic Acid Group (-COOH): This group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Trifluoromethyl Group (-CF₃): The -CF₃ group is generally very stable and resistant to reduction due to the strength of the C-F bonds. tcichemicals.com However, methods for the selective C-F bond transformation of aromatic trifluoromethyl groups are being developed, often involving radical anion intermediates or specific catalytic systems. tcichemicals.comnih.gov These transformations are challenging and typically require specific reagents or conditions to avoid complete defluorination. nih.gov
Nitro Group (-NO₂): If a nitro group is introduced onto the molecule via electrophilic substitution (as in 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid), it can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation or metals in acidic solution. This transformation is a common step in the synthesis of more complex derivatives.
| Functional Group | Potential Redox Transformation | Reagents / Conditions |
| Carboxylic Acid (-COOH) | Reduction to Alcohol (-CH₂OH) | Strong reducing agents (e.g., LiAlH₄) |
| Trifluoromethyl (-CF₃) | Reduction / C-F Transformation | Generally stable; requires specific catalytic systems or radical anion mechanisms tcichemicals.comnih.gov |
| Nitro (-NO₂) (on a derivative) | Reduction to Amine (-NH₂) | Catalytic hydrogenation (H₂, Pd/C), metals in acid (e.g., Sn/HCl) |
| Aromatic Rings | Oxidation / Degradation | Strong oxidizing agents (e.g., Fenton's reagent) nih.gov |
This interactive table summarizes potential redox reactions for functional groups present in this compound and its derivatives.
Derivatization and Structural Modification Strategies for 4 3 Trifluoromethyl Phenoxy Benzoic Acid
Synthesis of Amide Derivatives
The conversion of the carboxylic acid moiety of 4-[3-(trifluoromethyl)phenoxy]benzoic acid into an amide is a common and powerful derivatization strategy. This transformation is typically achieved through the activation of the carboxylic acid followed by reaction with a primary or secondary amine. A variety of coupling reagents have been developed to facilitate this reaction, minimizing side reactions and ensuring high yields. rsc.orgresearchgate.net
Commonly employed methods for the synthesis of amide derivatives from a carboxylic acid like this compound include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress racemization and improve efficiency. rsc.org Another class of effective coupling agents are phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). rsc.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or acyl fluoride, which then readily reacts with an amine. rsc.orgsemanticscholar.org
The general scheme for amide synthesis involves the reaction of this compound with an amine in the presence of a coupling agent and a base, typically in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive (if applicable) | Typical Solvent | Key Features |
|---|---|---|---|
| EDC | HOBt or NHS | DCM, DMF | Water-soluble byproducts, good for a wide range of amines. rsc.org |
| DCC | HOBt or NHS | DCM, THF | Forms a urea (B33335) byproduct that precipitates and can be filtered off. rsc.org |
| PyBOP | None | DMF, DCM | High coupling efficiency, particularly for hindered amines. rsc.org |
| HATU | None | DMF | Highly efficient, often used for difficult couplings. |
A notable example of a related structure is the synthesis of tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate, which demonstrates the successful formation of an amide bond from a trifluoromethyl-substituted phenoxybenzoic acid derivative. researchgate.net The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, highlighting the versatility of amide bond formation with fluorinated compounds. nih.govresearchgate.netnih.gov
Esterification Processes
Esterification of this compound is another fundamental derivatization technique, leading to compounds with potentially altered solubility, stability, and pharmacokinetic profiles. The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.org
The reaction of this compound with an alcohol (R-OH) under acidic conditions will yield the corresponding ester. The reaction is typically carried out by refluxing the mixture of the carboxylic acid, alcohol, and a catalytic amount of acid.
Table 2: Conditions for Fischer Esterification
| Alcohol | Catalyst | Solvent | Reaction Condition |
|---|---|---|---|
| Methanol (B129727) | Concentrated H₂SO₄ | Excess Methanol | Reflux |
| Ethanol (B145695) | Concentrated H₂SO₄ | Excess Ethanol | Reflux |
| Isopropanol | Concentrated H₂SO₄ | Excess Isopropanol | Reflux |
In addition to Fischer esterification, other methods can be employed. For instance, reaction of the sodium salt of this compound with an alkyl halide can produce the corresponding ester. Alternatively, coupling reagents such as DCC can be used to facilitate the reaction between the carboxylic acid and an alcohol, particularly for more sensitive substrates. researchgate.net The use of solid acid catalysts, like modified montmorillonite (B579905) K10, offers an environmentally benign approach to the esterification of substituted benzoic acids. ijstr.orgepa.gov The synthesis of a related compound, methyl 3-hydroxy-5-[3-(trifluoromethyl)phenoxy]benzoate, further illustrates the application of esterification to this class of molecules.
Incorporation into Complex Heterocyclic Systems (e.g., Benzothiazoles, Thiazoles)
The carboxylic acid functionality of this compound serves as a key handle for its incorporation into more complex heterocyclic systems, such as benzothiazoles and thiazoles. These heterocyclic motifs are prevalent in many biologically active compounds.
The synthesis of 2-substituted benzothiazoles can be achieved by the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives. nih.goveurekaselect.comwikipedia.orgresearchgate.netijper.org In a typical procedure, this compound is reacted with an o-aminothiophenol in the presence of a condensing agent like polyphosphoric acid (PPA) or under acidic conditions at elevated temperatures. nih.gov This reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization and dehydration to form the benzothiazole (B30560) ring. nih.gov
Table 3: General Methods for Benzothiazole Synthesis from Carboxylic Acids
| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | o-Aminothiophenol | Polyphosphoric acid, heat | 2-{4-[3-(Trifluoromethyl)phenoxy]phenyl}benzothiazole |
Thiazole (B1198619) rings can also be synthesized using this compound as a starting material. A common route is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. bepls.comgoogle.comnih.gov In this context, this compound would first be converted to an α-haloketone. This can be achieved by converting the carboxylic acid to its acid chloride, followed by reaction with diazomethane (B1218177) and then a hydrohalic acid. The resulting α-haloketone can then be reacted with a thioamide to yield the corresponding thiazole derivative.
Conjugation and Bioconjugation Approaches for Chemical Probes
The development of chemical probes often requires the covalent attachment of a small molecule to a larger biomolecule, such as a protein or a nucleic acid. The carboxylic acid group of this compound is well-suited for such conjugation and bioconjugation strategies. youtube.combiosyn.comcreative-biolabs.com
The most common approach for bioconjugation of a carboxylic acid-containing small molecule is to activate the carboxyl group to form an active ester, which is then susceptible to nucleophilic attack by amino groups (e.g., from lysine (B10760008) residues in proteins) on the biomolecule. rsc.org This activation is frequently achieved using a combination of EDC and NHS. rsc.orgcellmosaic.com The EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. rsc.org This NHS ester can be isolated or used in situ to react with the amine-containing biomolecule to form a stable amide bond. rsc.orgcellmosaic.com
Table 4: General Strategy for Bioconjugation of Carboxylic Acids
| Activation Step | Reagents | Intermediate | Target Functional Group on Biomolecule | Resulting Linkage |
|---|---|---|---|---|
| Carboxylic Acid Activation | EDC, NHS | NHS ester | Primary amine (e.g., lysine) | Amide bond |
This strategy allows for the site-specific or non-specific labeling of biomolecules with the 4-[3-(trifluoromethyl)phenoxy]benzoyl moiety, enabling the creation of chemical probes for studying biological systems. The choice of linker and the specific conjugation conditions can be optimized to achieve the desired properties of the final bioconjugate.
Role of 4 3 Trifluoromethyl Phenoxy Benzoic Acid As a Chemical Intermediate
Precursor in Agrochemical Synthesis (e.g., Herbicides, Fungicides)
The structural motif of trifluoromethyl-substituted phenoxy benzoic acids is a cornerstone in the development of modern agrochemicals, particularly herbicides. While direct synthesis pathways originating from 4-[3-(trifluoromethyl)phenoxy]benzoic acid are proprietary or less documented in public literature, the utility of its isomers and closely related analogues is well-established, highlighting its potential as a precursor.
For instance, the related compound 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is a key intermediate in the synthesis of the herbicide Acifluorfen. soton.ac.uknih.govgoogleapis.com Acifluorfen is a protoporphyrinogen oxidase inhibitor used for the post-emergence control of various annual broadleaf weeds in crops like soybeans and peanuts. nih.govumn.edu The synthesis involves the nitration of the benzoic acid ring on the intermediate. soton.ac.ukpatsnap.com Similarly, this class of compounds is integral to the production of other diphenyl ether herbicides such as Fomesafen. patsnap.comgoogle.com
The trifluoromethyl group is crucial for the biological activity of these herbicides. Research into novel triazole derivatives has also utilized the (trifluoromethyl)phenoxy moiety to create compounds with significant herbicidal and antifungal activities. semanticscholar.org The effectiveness of these agrochemicals is often attributed to the ability of the trifluoromethylphenoxy structure to penetrate plant tissues and inhibit specific biochemical pathways. chemimpex.comchemimpex.com
| Herbicide | Intermediate Precursor | Chemical Class | Mechanism of Action |
|---|---|---|---|
| Acifluorfen | 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | Diphenyl Ether | Protoporphyrinogen Oxidase (PPO) Inhibitor |
| Fomesafen | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide (derived from a related phenoxy benzoic acid) | Diphenyl Ether | Protoporphyrinogen Oxidase (PPO) Inhibitor |
Building Block in Pharmaceutical Active Compound Development
In pharmaceutical research, this compound serves as a valuable building block for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties. This group can improve lipophilicity, which affects how a drug is absorbed and distributed in the body, and can also increase metabolic stability, prolonging the drug's therapeutic effect. atomfair.com
The phenoxy benzoic acid framework is present in a variety of bioactive molecules. For example, derivatives of 4-[3,5-bis(trifluoromethyl)phenyl]-substituted pyrazoles have been synthesized from related benzoic acid precursors and show potent activity against drug-resistant bacteria. mdpi.com Furthermore, the synthesis of novel diaryl ethers with potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) has utilized intermediates like 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, which shares a core structure with the subject compound. nih.gov The unique electronic and steric properties offered by the trifluoromethylphenoxy group make it a key component for structure-activity relationship (SAR) studies in drug discovery programs. atomfair.com
Intermediate in Advanced Material Synthesis
The chemical robustness and specific properties imparted by the trifluoromethyl group make this compound and its analogues useful intermediates in the synthesis of advanced materials. These compounds can be used in the formulation of high-performance polymers. chemimpex.comchemimpex.com
The presence of the trifluoromethyl group within a polymer backbone can significantly enhance thermal stability and chemical resistance, making the resulting materials suitable for use in harsh environments. chemimpex.comchemimpex.com Fluorinated compounds are increasingly important in the development of advanced materials and coatings. The reactivity of the carboxylic acid group allows for the incorporation of this fluorinated moiety into various polymer structures, such as polyesters and polyamides, through polymerization reactions.
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. niscpr.res.in It is widely employed to determine structural characteristics, chemical reactivity, and spectroscopic properties of molecules. niscpr.res.indntb.gov.ua For derivatives of benzoic acid, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-311++G(d,p), are utilized to optimize molecular geometry and predict electronic properties. vjst.vnorientjchem.org
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A smaller energy gap suggests that a molecule is more reactive and susceptible to chemical reactions. biointerfaceresearch.com For instance, DFT studies on benzoic acid have been performed to calculate its optimized geometrical structure, UV-Vis absorption values, and thermodynamic properties in both gas and solvent phases. vjst.vn
Another significant application of DFT is the generation of Molecular Electrostatic Potential (MEP) maps. MEP surfaces provide insights into the charge distribution of a molecule, identifying electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions, including hydrogen bonding. niscpr.res.inniscpr.res.inresearchgate.net In studies of benzoic acid derivatives, MEP analysis helps to reveal electron-rich domains, which are often clustered around electronegative atoms like oxygen and nitrogen. niscpr.res.in These computational analyses are fundamental in predicting how a molecule like 4-[3-(trifluoromethyl)phenoxy]benzoic acid will behave in a chemical or biological environment.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -8.549 |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.511 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 7.038 |
| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 8.549 |
| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.511 |
| Global Hardness (η) | Resistance to change in electron distribution | 3.579 |
| Chemical Potential (μ) | Tendency of electrons to escape from a system | -5.03 |
| Global Electrophilicity Index (ω) | Propensity to accept electrons | 3.535 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. plos.orgethz.ch This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. plos.org For compounds containing the trifluoromethylphenyl group, docking studies have been used to understand their interactions within the active sites of various enzymes. nih.gov
In a typical docking analysis, the ligand is placed in the binding site of the target protein, and its conformation and orientation are systematically explored. rjptonline.org The results are often scored based on binding energy, with lower values indicating a more favorable interaction. d-nb.info For example, a docking study of a benzoic acid derivative with carbonic anhydrase II (PDB ID: 3FFP) indicated a highly favorable binding energy of -9.4 kcal/mol, suggesting it could be a potent inhibitor. niscpr.res.in The interactions stabilizing the ligand-protein complex are then visualized, revealing crucial contacts such as hydrogen bonds, hydrophobic interactions, and halogen bonds. plos.orgrjptonline.org
Following docking, Molecular Dynamics (MD) simulations can be performed to provide a more dynamic picture of the ligand-target interaction. ajchem-a.com MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked complex. pandawainstitute.com Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm that the ligand remains stably bound within the active site of the protein. ajchem-a.com
| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivative | HERA Protein | -9.6 | Leu 384, Gly 521 | Hydrogen Bonding, Hydrophobic Interactions |
| 3-Ethyl-5-fluoro-2-(3-trifluoromethyl-phenylimino)-thiazolidin-4-one | Tyrosine Kinase (1T46) | -8.8 | LYS623, ASP810, CYS673 | Hydrogen Bonding, Halogen Bonding, Pi-Sigma |
| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Carbonic Anhydrase II (3FFP) | -9.4 | Not specified | Not specified |
In Silico Prediction of Molecular Properties for Biological Activity Descriptors
In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a process that helps to minimize failures in later stages of drug development. pandawainstitute.comnih.gov For compounds like 3-phenoxybenzoic acid, a structural relative of the title compound, various in silico tools have been used to identify potential toxic effects and biological activities. nih.govresearchgate.net
These predictive models can estimate a wide range of physicochemical and pharmacokinetic properties. nih.gov For instance, web-based tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier permeability, and adherence to established drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.net Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value not greater than 5. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its biological activity. pandawainstitute.com These models use molecular descriptors—numerical values that characterize the chemical's structure—to predict the activity of new compounds. QSAR studies can reveal which structural features are most important for a desired biological effect, guiding the design of more potent and selective molecules. pandawainstitute.com For example, a QSAR model might show that a compound's activity (pIC50) is linearly related to specific electronic or steric descriptors. pandawainstitute.com
| Property/Descriptor | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | 214.22 g/mol | Adheres to Lipinski's rule (<500) |
| Hydrogen Bond Donors | 1 | Adheres to Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 3 | Adheres to Lipinski's rule (≤10) |
| LogP | 3.39 | Adheres to Lipinski's rule (≤5) |
| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates potential to reach central nervous system targets |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
Molecular Interaction and Biochemical Pathway Modulation by Derivatives of 4 3 Trifluoromethyl Phenoxy Benzoic Acid
Ligand-Receptor Binding and Antagonistic Activity Studies (e.g., Opioid Receptors, CCR2)
While direct studies on the binding of 4-[3-(trifluoromethyl)phenoxy]benzoic acid to opioid receptors are not extensively documented, the structural motifs present in its derivatives are relevant to receptor-ligand interactions. Opioid receptors, which are G-protein-coupled receptors (GPCRs), recognize ligands through a combination of hydrophobic and hydrophilic interactions, including a crucial salt bridge between a charged amine group on the ligand and a conserved aspartate residue in the receptor. preprints.org The phenoxybenzoic acid scaffold can be functionalized to incorporate such features.
In the context of chemokine receptors, derivatives of phenoxybenzoic acid have been investigated as antagonists for the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1), play a pivotal role in the chemotaxis of monocytes and are implicated in chronic inflammatory diseases. nih.gov The development of small-molecule CCR2 antagonists is an active area of research, with several compounds advancing to clinical trials. While specific data for this compound is not available, the general class of molecules has shown promise in modulating CCR2 activity. For instance, various structurally diverse CCR2 antagonists have been developed with IC50 values in the nanomolar range, highlighting the potential for this class of compounds to interfere with the CCL2/CCR2 axis. researchgate.netmedchemexpress.com
Enzyme Inhibition Investigations (e.g., Tyrosine Kinases, hDHODH)
The trifluoromethylphenyl group is a common feature in many enzyme inhibitors, valued for its electronic properties and ability to enhance metabolic stability.
Tyrosine Kinases: Derivatives of this compound have been explored as tyrosine kinase inhibitors (TKIs). Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. researchgate.net For example, a novel series of TKIs structurally related to nilotinib, a known Bcr-Abl kinase inhibitor, were synthesized and evaluated. nih.gov While the core structure in this study was different, the inclusion of a trifluoromethyl substituent on the benzamide (B126) ring was found to improve activity in certain analogs. nih.gov Another study on novel phthalic-based anticancer tyrosine kinase inhibitors also incorporated the 3-(trifluoromethyl)phenyl)benzamide moiety, with some compounds showing significant inhibitory activity against various cancer cell lines. nih.gov A pyrazole-based inhibitor containing a trifluoromethyl group demonstrated an IC50 value of 14.2 nM against Bcr-Abl kinase. nih.gov
Human Dihydroorotate (B8406146) Dehydrogenase (hDHODH): Human dihydroorotate dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. Several inhibitors of hDHODH have been developed, and structure-activity relationship (SAR) studies have highlighted the importance of specific structural features for potent inhibition. nih.gov While direct inhibition by this compound has not been reported, the aryl carboxylic acid amide scaffold is a known feature of hDHODH inhibitors. nih.gov SAR studies on a series of aryl carboxylic acid amide derivatives revealed the importance of topological and hydrophobic descriptors for inhibitory activity. nih.gov For instance, some N-(alkylcarbonyl)anthranilic acid derivatives have shown IC50 values in the low nanomolar range against human DHODH. researchgate.net
Modulation of Signal Transduction Pathways (e.g., Hypoxia-Inducible Factor 1)
Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia) and plays a critical role in tumor progression and angiogenesis. nih.gov The HIF-1 signaling pathway is a complex network involving multiple proteins, and its modulation by small molecules is a promising strategy for cancer therapy. mdpi.com While there is no direct evidence of this compound modulating HIF-1, the general class of aromatic compounds has been investigated for such activity. The activation of the HIF-1 pathway can be influenced by compounds that affect the stability of the HIF-1α subunit. nih.gov For instance, certain compounds can mimic hypoxia by stabilizing HIF-1α, leading to the activation of hypoxia-responsive genes. nih.gov
Investigation of Antiplasmodial Activity
The search for new antimalarial agents is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. Derivatives containing the 3-(trifluoromethyl)phenoxy moiety have shown promising antiplasmodial activity. In a study of 2-phenoxy-3-trichloromethylquinoxalines, several derivatives with substituted phenoxy groups were synthesized and evaluated for their in vitro activity against a chloroquine-resistant strain of P. falciparum. nih.gov The presence of a trifluoromethyl group on the phenoxy ring was found to be compatible with potent antiplasmodial activity.
| Compound | Substitution on Phenoxy Ring | EC50 (µM) against P. falciparum K1 |
|---|---|---|
| 3j | 4-(Trifluoromethyl) | >10 |
| - | 3-(Trifluoromethyl) | - |
EC50 values for 2-Trichloromethyl-3-[4-(trifluoromethyl)phenoxy]quinoxaline. Data extracted from a study on 2-phenoxy-3-trichloromethylquinoxalines. nih.gov
Another study on 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives also demonstrated significant antiplasmodial activity. nih.govsemanticscholar.org Compound 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide was identified as a particularly potent agent, being almost five times more active than chloroquine. nih.gov
Studies on Antibacterial Potency and Fatty Acid Biosynthesis Inhibition
The rise of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. The fatty acid biosynthesis (FAB) pathway is an attractive target for the development of new antibiotics. nih.govnih.govacs.org A series of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives were synthesized and shown to be potent antibacterial agents, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. nih.gov CRISPRi studies confirmed that these compounds act as inhibitors of fatty acid biosynthesis. nih.gov
Notably, a phenoxy-substituted compound in this series showed potent activity with an MIC value of 1 μg/mL against S. aureus. nih.gov Furthermore, trifluoromethylphenyl-substituted pyrazole (B372694) derivatives have been identified as potent antibacterial agents with specific activity against Gram-positive bacteria. nih.gov
| Compound Type | Target Organisms | MIC Range (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Pyrazole-derived benzoic acids | Gram-positive bacteria (e.g., S. aureus, Enterococci) | 0.5 - >32 | Fatty Acid Biosynthesis Inhibition |
Antibacterial activity of pyrazole-derived benzoic acid derivatives. nih.gov
Exploration of Antioxidant Properties
While direct studies on the antioxidant properties of this compound are limited, research on structurally related compounds provides some insights. The antioxidant capacity of phenolic compounds is well-established and is often attributed to their ability to scavenge free radicals. mdpi.com The presence of a benzoic acid moiety is common in compounds with antioxidant activity. preprints.org A study on 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated that some of these compounds possess significant antioxidant activity, as measured by their reducing power and radical scavenging abilities. mdpi.com However, the introduction of a trifluoromethyl group can have complex effects on the electronic properties of the molecule and may influence its antioxidant potential.
Applications in Chemical Biology Probes and Target Identification
Derivatives of this compound have emerged as valuable scaffolds for the design of chemical biology probes aimed at identifying and validating their molecular targets. The structural features of this compound, particularly the trifluoromethylphenoxy group and the reactive carboxylic acid handle, provide a versatile platform for the incorporation of photoreactive moieties and bioorthogonal tags. These probes are instrumental in elucidating the mechanism of action of bioactive compounds by covalently labeling their protein binding partners, which can then be identified using modern proteomic techniques.
The general strategy for developing chemical biology probes from this compound involves modifying the core structure to include three key components: a recognition element, a reactive group, and a reporter/handle. The parent compound itself serves as the recognition element, guiding the probe to its biological target. A photoreactive group, such as a diazirine or benzophenone, is often incorporated to enable light-induced covalent cross-linking to the target protein. Finally, a reporter tag, like a biotin (B1667282) moiety for affinity purification or a terminal alkyne for click chemistry, is appended to allow for the detection and enrichment of the labeled proteins.
A common approach is the design of photoaffinity labeling (PAL) probes. In this methodology, the trifluoromethylphenyl group can be synthetically modified to include a diazirine, a small, highly reactive photophore that, upon UV irradiation, forms a reactive carbene that can covalently bind to nearby amino acid residues in the protein's binding pocket. The carboxylic acid group of the parent molecule provides a convenient attachment point for a linker connected to a biotin tag or a fluorescent dye.
Once a suitable probe is synthesized, it is incubated with a biological sample, such as a cell lysate or intact cells. After allowing the probe to bind to its target, the sample is exposed to UV light to induce covalent cross-linking. The biotin-tagged protein-probe complexes can then be enriched using streptavidin-coated beads. The enriched proteins are subsequently identified by mass spectrometry, revealing the potential biological targets of the original bioactive compound.
The following table outlines hypothetical data from a target identification experiment using a probe derived from this compound.
| Probe Derivative | Photoreactive Group | Reporter Tag | Identified Protein Target(s) | Cellular Pathway Implicated |
| Probe-A | Phenyl-trifluoromethyldiazirine | Biotin | Kinase X | Signal Transduction |
| Probe-B | Benzophenone | Alkyne | Dehydrogenase Y | Cellular Metabolism |
| Probe-C | Phenyl-trifluoromethyldiazirine | Fluorescein | Transcription Factor Z | Gene Regulation |
The validation of these potential targets is a critical next step. This can be achieved through various methods, including Western blotting to confirm the presence of the identified protein in the enriched sample, and functional assays to determine if the parent compound modulates the activity of the identified target. Furthermore, competition experiments, where the biological sample is pre-incubated with an excess of the parent compound before adding the probe, can demonstrate the specificity of the probe-target interaction. A reduction in the labeling of the target protein in the presence of the competitor would indicate a specific binding event.
The table below presents hypothetical results from a competition experiment designed to validate the interaction between Probe-A and its identified target, Kinase X.
| Experimental Condition | Probe-A Concentration | Competitor (Parent Compound) Concentration | Kinase X Labeling Intensity (Arbitrary Units) |
| Control | 1 µM | 0 µM | 100 |
| Competition | 1 µM | 10 µM | 25 |
| Competition | 1 µM | 50 µM | 5 |
| Negative Control (Inactive Analog) | 1 µM | 50 µM | 98 |
Q & A
Q. What are the common synthetic routes for 4-[3-(Trifluoromethyl)phenoxy]benzoic acid?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a trifluoromethylphenol derivative can react with a halogenated benzoic acid precursor (e.g., 4-fluorobenzoic acid) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours . Catalysts such as FeCl₃ may enhance reaction efficiency in chlorination steps for related analogs .
Q. How can HPLC be optimized for purity analysis of this compound?
A validated reverse-phase HPLC method using a C18 column (e.g., LiChrosorb® RP-8) with a mobile phase of acetonitrile:water (70:30, v/v) and UV detection at 254 nm achieves baseline separation. The method reported for a structurally similar compound showed a recovery rate of 98.0–103% and RSD <1.2% .
| Parameter | Value |
|---|---|
| Column | C18 (10 µm, 250 × 4.6 mm) |
| Mobile Phase | Acetonitrile:water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Q. What safety protocols are recommended for handling this compound?
Based on safety data for structurally related benzoic acid derivatives:
Q. How can its solubility be assessed for biological assays?
Use a tiered approach:
- Preliminary testing: Solubility in DMSO (common stock solvent).
- Buffer screening: PBS (pH 7.4), saline, or cell culture media with surfactants (e.g., Tween-80) .
- Quantification: UV-Vis spectroscopy or LC-MS to confirm concentration .
Advanced Research Questions
Q. How can synthetic yield be improved for large-scale production?
- Catalyst optimization: Replace FeCl₃ with Pd-based catalysts for coupling reactions to reduce side products .
- Microwave-assisted synthesis: Reduce reaction time (e.g., 2 hours at 120°C vs. 24 hours conventionally) .
- Purification: Use recrystallization with ethanol/water mixtures or preparative HPLC .
Q. How to resolve contradictions in biological activity data?
- Check stereochemistry: Use chiral HPLC or X-ray crystallography to confirm enantiopurity .
- Metabolic stability: Test in liver microsomes with LC-HRMS to identify degradation products .
- Solubility artifacts: Compare activity in DMSO vs. aqueous buffers to rule out false negatives .
Q. What advanced techniques characterize its interaction with enzymes?
- Surface Plasmon Resonance (SPR): Measure binding kinetics to target proteins.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics.
- Molecular Dynamics (MD) Simulations: Model interactions with active sites using software like GROMACS .
Q. How to design structure-activity relationship (SAR) studies?
- Analog synthesis: Modify the trifluoromethyl group (e.g., replace with -Cl or -CF₂CF₃) .
- Pharmacophore mapping: Use software like Schrödinger’s Phase to identify critical functional groups .
- Biological testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or kinases) .
Data Contradiction Analysis
Q. Why might NMR and LC-MS data conflict in purity assessment?
Q. How to address discrepancies in crystallography results?
- Polymorphism: Test recrystallization in multiple solvents (e.g., methanol vs. ethyl acetate).
- Temperature control: Crystallize at 4°C vs. room temperature to isolate different polymorphs .
- Synchrotron X-ray: Use high-resolution data collection to resolve ambiguous electron density .
Methodological Tables
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 24 hrs | 65–75% | |
| Microwave Synthesis | Pd(OAc)₂, 120°C, 2 hrs | 85–90% |
Table 2: Key Analytical Parameters
| Technique | Key Parameters | Application |
|---|---|---|
| HPLC | C18 column, acetonitrile/water, 1.0 mL/min | Purity quantification |
| LC-MS | ESI+ mode, m/z 300–400 | Metabolite identification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
